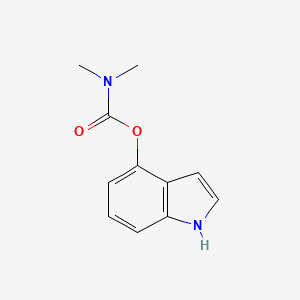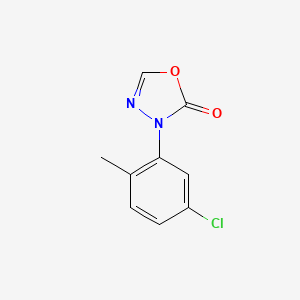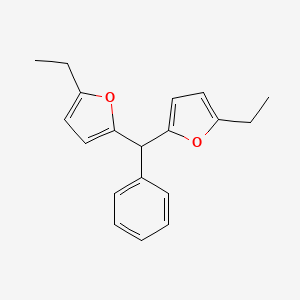![molecular formula C20H20N2O B12919398 1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline CAS No. 89721-37-9](/img/structure/B12919398.png)
1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the isoquinoline core reacts with a 2-methylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of Pyrrolidin-3-yl Group: The pyrrolidin-3-yl group can be attached through an etherification reaction, where the isoquinoline derivative reacts with a pyrrolidin-3-ol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in various biochemical processes.
Gene Expression Modulation: Influencing the expression of specific genes involved in cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]quinoline: Similar structure but with a quinoline core instead of an isoquinoline core.
1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]benzene: Similar structure but with a benzene core instead of an isoquinoline core.
The uniqueness of this compound lies in its isoquinoline core, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
89721-37-9 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-pyrrolidin-3-yloxyisoquinoline |
InChI |
InChI=1S/C20H20N2O/c1-14-6-2-4-8-17(14)20-18-9-5-3-7-15(18)12-19(22-20)23-16-10-11-21-13-16/h2-9,12,16,21H,10-11,13H2,1H3 |
InChI-Schlüssel |
IQMRKAHSTGDPHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)OC4CCNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)





![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)




